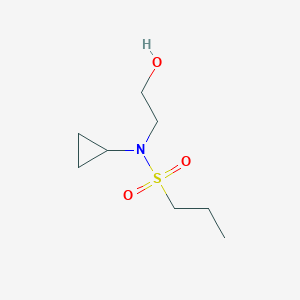
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide
Übersicht
Beschreibung
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a sulfonic acid group attached to a propane backbone, with a cyclopropyl group and a hydroxy-ethyl amide moiety. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the hydroxy-ethyl amide. One common method involves the reaction of cyclopropylamine with 2-chloroethanol to form cyclopropyl-(2-hydroxy-ethyl)-amine. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonate esters or sulfonic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Ether derivatives or substituted amides.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, while the cyclopropyl and hydroxy-ethyl amide groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide: Unique due to its combination of sulfonic acid, cyclopropyl, and hydroxy-ethyl amide groups.
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-propanesulfonic acid: Known for its buffering capacity in biological systems.
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid: Another buffering agent with similar structural features.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and modulation.
Eigenschaften
Molekularformel |
C8H17NO3S |
|---|---|
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-2-7-13(11,12)9(5-6-10)8-3-4-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
YOSCZSZOKWZLSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N(CCO)C1CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















